2-methoxybenzene-1,4-diamine
Overview
Description
2-methoxybenzene-1,4-diamine is an organic compound with the molecular formula C7H10N2O. It is a derivative of anisole, featuring two amino groups at the 2 and 5 positions on the benzene ring, and a methoxy group at the 1 position. This compound is primarily used in the synthesis of dyes and pigments, and it has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-methoxybenzene-1,4-diamine can be synthesized through several methods. One common method involves the reduction of 2,5-dinitroanisole. This reduction can be achieved using hydrogen gas in the presence of a palladium catalyst. Another method involves the nitration of anisole followed by reduction of the nitro groups to amino groups.
Industrial Production Methods: In industrial settings, 2,5-diaminoanisole is typically produced through the catalytic hydrogenation of 2,5-dinitroanisole. The reaction is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-methoxybenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as halogens and sulfonic acids are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
2-methoxybenzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for treating hyperpigmentation disorders and cancer.
Industry: It is used in the production of hair dyes and other cosmetic products.
Mechanism of Action
The mechanism of action of 2,5-diaminoanisole involves its interaction with cellular components. It can act as a mutagen by causing changes in the DNA structure. The compound’s amino groups can form covalent bonds with nucleophilic sites in DNA, leading to mutations. Additionally, its oxidative derivatives can generate reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
2,4-Diaminoanisole: Similar in structure but with amino groups at the 2 and 4 positions.
2,6-Diaminoanisole: Features amino groups at the 2 and 6 positions.
4,4’-Diaminodiphenylmethane: Contains two benzene rings connected by a methylene bridge, each with two amino groups.
Uniqueness: 2-methoxybenzene-1,4-diamine is unique due to its specific positioning of amino groups, which influences its reactivity and applications. The presence of the methoxy group also adds to its distinct chemical properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2-methoxybenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYBLVGLMAUFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063766 | |
Record name | 1,4-Benzenediamine, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063766 | |
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Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00132 [mmHg] | |
Record name | 2-Methoxy-1,4-benzenediamine | |
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Color/Form |
Crystals | |
CAS No. |
5307-02-8 | |
Record name | 2,5-Diaminoanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5307-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methoxy-1,4-benzenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Benzenediamine, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Benzenediamine, 2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-diaminoanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.784 | |
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Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z99H0MF010 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
107 °C | |
Record name | 2-METHOXY-1,4-BENZENEDIAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the mutagenic properties of 2,5-Diaminoanisole, and how do they relate to its use in hair dyes?
A: Research suggests that 2,5-Diaminoanisole, a component found in some oxidative-type (hydrogen peroxide) hair dyes, exhibits mutagenic properties after being oxidized by hydrogen peroxide (H2O2). [] This mutagenic potential raises concerns as a significant number of people use hair dyes. [] Further research, including in vivo studies, is crucial to determine the actual risk to human health. [, ]
Q2: How does 2,5-Diaminoanisole interact with Prostaglandin H Synthase (PHS), and what are the implications of this interaction?
A: Studies indicate that 2,5-Diaminoanisole acts as a highly efficient reducing substrate for Prostaglandin H Synthase (PHS). [] This interaction facilitates the conversion of 5-phenyl-4-pentenyl-hydroperoxide to 5-phenyl-4-pentenylalcohol by PHS. [] This finding is significant because the metabolic activation of some aromatic amines by PHS is thought to produce mutagenic and potentially carcinogenic species. []
Q3: What is the structural characterization of 2,5-Diaminoanisole?
A3: 2,5-Diaminoanisole, alternatively named 2-methoxybenzene-1,4-diamine, possesses the following structural characteristics:
Q4: Has the mutagenicity of 2,5-Diaminoanisole been studied in mammalian cells?
A: Yes, a study assessed the mutagenicity of 2,5-Diaminoanisole at the thymidine kinase (TK) locus in L5178Y mouse lymphoma cells. [] This in vitro study, conducted without metabolic activation, yielded a negative response, indicating that 2,5-Diaminoanisole did not induce mutations at the TK locus under these specific experimental conditions. []
Q5: Are there any known structural analogs of 2,5-Diaminoanisole that exhibit different mutagenic properties?
A: Yes, research suggests that structural analogs of 2,5-Diaminoanisole, specifically 2,4-Diaminoanisole, demonstrate varying degrees of mutagenicity. [] While 2,5-Diaminoanisole becomes strongly mutagenic after oxidation by H2O2, 2,4-Diaminoanisole shows a questionable mutagenic response in the TK +/- locus assay in L5178Y mouse lymphoma cells. [, ] This difference highlights the significant role of even minor structural modifications in influencing the biological activity of these compounds.
Q6: What are the potential implications of the dominant lethal mutagenicity study conducted on 2,5-Diaminoanisole?
A: A dominant lethal mutagenicity study on rats administered with 2,5-Diaminoanisole intraperitoneally at a dose significantly higher than typical human exposure from hair dye use did not show an increase in fetal loss. [] While this study did not find evidence of a dominant lethal effect under the specific experimental conditions, it's crucial to acknowledge its limitations. The route of administration and the high dose used in the study might not accurately reflect real-world human exposure scenarios, necessitating further research to assess the compound's safety definitively. []
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